molecular formula C12H18Cl2N6O2 B1440182 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride CAS No. 1177093-11-6

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride

Cat. No.: B1440182
CAS No.: 1177093-11-6
M. Wt: 349.21 g/mol
InChI Key: PGHCYJAEMDSFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride is a chemical compound used primarily in proteomics research. It features a complex structure that includes an oxadiazole ring, a piperazine ring, and a pyrimidine ring, making it a versatile molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced technologies and equipment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives, while substitution reactions may produce various substituted pyrimidines .

Scientific Research Applications

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides versatility in binding to various molecular targets, making it a valuable tool in scientific research .

Biological Activity

The compound 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride is a novel synthetic derivative that combines the oxadiazole and piperazine moieties. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H12Cl2N6O3C_{10}H_{12}Cl_2N_6O_3, with a molecular weight of approximately 297.15 g/mol. Its structure features a pyrimidine ring substituted with a piperazine group and an oxadiazole moiety, which are known for their diverse biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antimicrobial properties. Studies indicate that derivatives can inhibit bacterial growth by disrupting cellular processes or inhibiting essential enzymes .
  • Anticonvulsant Properties : Research has demonstrated that similar oxadiazole derivatives exhibit anticonvulsant effects in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .
  • Anticancer Potential : The structural components of the compound may interact with DNA or RNA synthesis pathways, leading to antiproliferative effects on cancer cells. Oxadiazoles have been reported to induce apoptosis in various cancer cell lines .

Efficacy in Biological Assays

The efficacy of this compound has been evaluated through various in vitro and in vivo assays:

Activity Type Test Method Results
AntimicrobialDisk diffusion methodInhibition zones against E. coli and S. aureus were observed .
AnticonvulsantMaximal Electroshock Seizure (MES)Significant reduction in seizure duration compared to control .
AnticancerMTT assay on HeLa cellsIC50 values indicated potent cytotoxicity at low concentrations .

Case Studies

  • Antimicrobial Activity :
    A study focused on the synthesis of various oxadiazole derivatives reported that compounds similar to the target exhibited moderate to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and function .
  • Anticonvulsant Activity :
    In a series of experiments using the MES model, certain derivatives demonstrated significant anticonvulsant activity without neurotoxic effects at therapeutic doses. This suggests a favorable safety profile for potential therapeutic use in epilepsy treatment .
  • Anticancer Studies :
    Research involving the evaluation of antiproliferative effects on cancer cell lines revealed that compounds with similar structural features induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Properties

IUPAC Name

5-(methoxymethyl)-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2.2ClH/c1-19-8-10-16-11(17-20-10)9-2-3-14-12(15-9)18-6-4-13-5-7-18;;/h2-3,13H,4-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHCYJAEMDSFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride
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4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride
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4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride
Reactant of Route 4
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride
Reactant of Route 5
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride
Reactant of Route 6
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4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride

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